N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by:
- Pyrimidine core: Substituted at the 2-position with pyrrolidin-1-yl (a five-membered saturated ring) and at the 6-position with a methyl group.
- Acetamide linker: Bridges the pyrimidine and aryl groups, offering conformational flexibility.
This scaffold is designed for bioactivity modulation, with structural features tailored for target engagement and solubility .
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-10-17(22-18(20-13)23-8-2-3-9-23)25-12-16(24)21-15-6-4-14(11-19)5-7-15/h4-7,10H,2-3,8-9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHDZTOQFSWRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Palladium-Catalyzed N-Arylation of Pyrimidine Halides
The pyrimidine core is constructed via N-arylation of 2-chloro-6-methylpyrimidin-4-ol with pyrrolidine. As demonstrated in US20120225904A1, Pd catalysts enable C–N bond formation under Suzuki–Miyaura conditions:
- Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (1:1).
- Base : Sodium carbonate (aqueous solution).
- Solvent : Toluene/dioxane (4:1 v/v).
- Temperature : 90–150°C under microwave irradiation.
This step achieves 85–92% yield, with purity confirmed via HPLC.
Alternative Route: Copper-Mediated Coupling
For laboratories lacking Pd catalysts, CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine systems in dimethyl sulfoxide (DMSO) at 120°C provide moderate yields (60–70%).
Synthesis of N-(4-Cyanophenyl)-2-Hydroxyacetamide
Amide Coupling via Carbodiimide Chemistry
The acetamide subunit is synthesized by reacting 2-hydroxyacetic acid with 4-cyanoaniline . Per ACS Medicinal Chemistry Letters, this employs:
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Solvent : Dimethyl sulfoxide (DMSO).
- Base : N,N-Diisopropylethylamine (DIPEA).
- Reaction Time : 12 hours at room temperature.
Yields range from 75–88%, with byproducts minimized via controlled stoichiometry.
Activation as Acid Chloride
Prior art from US20120225904A1 describes 2-hydroxyacetyl chloride generation using thionyl chloride (SOCl₂), followed by reaction with 4-cyanoaniline in dichloromethane (DCM) and triethylamine (TEA). This method achieves 90–95% yield but requires stringent moisture control.
Ether Bond Formation: Final Coupling Step
Mitsunobu Reaction
The hydroxyl group of N-(4-cyanophenyl)-2-hydroxyacetamide is coupled with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol using:
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Solvent : Tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
This method yields 80–85% product but generates stoichiometric phosphine oxide waste.
Williamson Ether Synthesis
A greener alternative employs:
- Base : Potassium tert-butoxide (KOt-Bu).
- Solvent : N,N-Dimethylformamide (DMF).
- Temperature : 60°C for 6 hours.
Yields are comparable (78–82%) with easier purification.
Optimization and Scalability
Analyse Des Réactions Chimiques
N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
a) Electron-Withdrawing vs. Electron-Donating Groups
- N-(2-fluorophenyl)-...: Fluorine at the 2-position () introduces steric hindrance and moderate lipophilicity, which may alter membrane permeability compared to the planar cyanophenyl group .
- N-(4-ethoxyphenyl)-... : The ethoxy group () is electron-donating, reducing electrophilicity but improving solubility due to increased polarity .
b) Positional Isomerism
Modifications on the Pyrimidine Core
a) Heterocyclic Substitutions
- 2-(4-methylpiperidin-1-yl)-6-methylpyrimidine (): Replacing pyrrolidine with 4-methylpiperidine introduces a bulkier, more lipophilic substituent, which could reduce metabolic clearance but increase steric clashes with target proteins .
- 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl (): Incorporation of a dioxopiperidine ring (in PROTACs) shifts functionality toward protein degradation, diverging from the target compound’s likely reversible binding mechanism .
b) Methyl Group Positioning
Acetamide Linker Modifications
- Thieno[3,2-d]pyrimidinylamino-phenyl acetamide (): Fusion of a thiophene ring to the pyrimidine core expands π-π stacking capabilities, which may enhance affinity for aromatic-rich binding pockets .
Table 1: Key Structural and Physicochemical Comparisons
Activité Biologique
N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is C18H20N4O2, with a molecular weight of 324.38 g/mol. The compound features a pyrimidine ring, a pyrrolidine moiety, and a cyanophenyl group, which contribute to its biological activity.
Research indicates that the compound may interact with various biological targets, particularly in the central nervous system and cancer pathways. The presence of the pyrimidine ring suggests potential interactions with purinergic receptors, while the pyrrolidine structure could enhance binding affinity to specific enzymes or receptors.
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds containing pyrimidine and pyrrolidine structures. For instance, derivatives have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 5 | Cell cycle arrest |
| N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | A549 | TBD | TBD |
Neuroprotective Effects
The neuroprotective effects of similar compounds have been documented in preclinical models. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
A study demonstrated that administration of a related pyrimidine derivative improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity.
Pharmacokinetics
Understanding the pharmacokinetics of N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption rates with a half-life suitable for therapeutic dosing.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-life | TBD |
| Bioavailability | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
